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Compound of Interest

Compound Name:
2,2-Dimethylhexan-3-amine

hydrochloride

CAS No.: 1864063-57-9

Cat. No.: B2838721 Get Quote

Part 1: Executive Summary
2,2-Dimethylhexan-3-amine (CAS: 15196543) is a structural isomer of the sympathomimetic

amine 1,3-dimethylamylamine (DMAA).[1][2] Distinguished by a bulky tert-butyl group adjacent

to the amine-bearing carbon, this molecule exhibits unique steric properties that influence its

receptor binding affinity and metabolic stability.[1][2]

The molecule possesses a single chiral center at the C3 position.[1] Due to the high steric bulk

of the adjacent tert-butyl group (C2) compared to the n-propyl chain (C4-C6), the enantiomers

of this amine display significant divergence in biological activity and chemical reactivity.[1][2]

This guide provides a rigorous framework for the synthesis, resolution, and characterization of

the (R)- and (S)-enantiomers.[1][2]

Part 2: Molecular Architecture & Stereochemistry[1]
[2]
Structural Analysis
The core structure consists of a hexane chain with a gem-dimethyl substitution at C2 and an

amine group at C3.[1][2]

IUPAC Name: 2,2-Dimethylhexan-3-amine[1][2][3]
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Molecular Formula: C

H

N[2][3][4]

Molecular Weight: 129.25 g/mol [1][2]

Chiral Center: C3

Cahn-Ingold-Prelog (CIP) Assignment
To assign the absolute configuration (R/S), we prioritize the substituents attached to the C3

chiral center based on atomic number and connectivity.[1][2]

Priority 1:

(Nitrogen, Atomic #7)[1][2]

Priority 2:

(tert-Butyl group). The C2 carbon is bonded to three carbons.[1][2]

Priority 3:

(n-Propyl group). The C4 carbon is bonded to one carbon and two hydrogens.[1][2]

Priority 4:

(Hydrogen).[1][2]

Configuration Logic:

View: Orient the molecule with the lowest priority group (H) pointing away from the viewer.[2]

(R)-Enantiomer: The sequence 1

2

3 follows a Clockwise direction.[1][2]
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(S)-Enantiomer: The sequence 1

2

3 follows a Counter-Clockwise direction.[1][2]

Part 3: Synthesis & Resolution Strategies
Researchers have two primary pathways to access enantiopure 2,2-Dimethylhexan-3-amine:

Asymmetric Synthesis (Route A) and Optical Resolution (Route B).[1][2]

Route A: Asymmetric Reductive Amination (Catalytic)
This method utilizes the prochiral ketone precursor, 2,2-dimethylhexan-3-one (CAS 5405-79-8),

and a chiral catalyst to induce stereoselectivity.[1][2]

Precursor: 2,2-Dimethylhexan-3-one[1][2]

Reagents: Ammonium acetate, Hydrogen (

)[2]

Catalyst: Ru(OAc)

((R)-BINAP) or Ir-f-Binaphane[1][2]

Mechanism: Dynamic Kinetic Resolution (DKR) is difficult here due to the lack of an

-proton on the tert-butyl side.[1][2] Therefore, direct asymmetric hydrogenation of the
corresponding imine is preferred.[2]

Route B: Classical Resolution via Diastereomeric Salts
(Recommended)
Due to the steric hindrance of the tert-butyl group, enzymatic resolution (lipases) often suffers

from slow kinetics.[2] Classical resolution using chiral acids is the most robust method for this

specific amine.[1][2]

Protocol 1: Resolution with L-(+)-Tartaric Acid

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/98265
https://www.chemeo.com/cid/48-521-0/Cyclohexanamine-N-N-dimethyl
https://pubchem.ncbi.nlm.nih.gov/compound/98265
https://www.chemeo.com/cid/48-521-0/Cyclohexanamine-N-N-dimethyl
https://pubchem.ncbi.nlm.nih.gov/compound/98265
https://www.chemeo.com/cid/48-521-0/Cyclohexanamine-N-N-dimethyl
https://pubchem.ncbi.nlm.nih.gov/compound/98265
https://www.chemeo.com/cid/48-521-0/Cyclohexanamine-N-N-dimethyl
https://www.chemeo.com/cid/48-521-0/Cyclohexanamine-N-N-dimethyl
https://pubchem.ncbi.nlm.nih.gov/compound/98265
https://www.chemeo.com/cid/48-521-0/Cyclohexanamine-N-N-dimethyl
https://pubchem.ncbi.nlm.nih.gov/compound/98265
https://www.chemeo.com/cid/48-521-0/Cyclohexanamine-N-N-dimethyl
https://www.chemeo.com/cid/48-521-0/Cyclohexanamine-N-N-dimethyl
https://www.chemeo.com/cid/48-521-0/Cyclohexanamine-N-N-dimethyl
https://pubchem.ncbi.nlm.nih.gov/compound/98265
https://www.chemeo.com/cid/48-521-0/Cyclohexanamine-N-N-dimethyl
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2838721?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Salt Formation: Dissolve racemic 2,2-dimethylhexan-3-amine (1.0 eq) in hot ethanol. Add L-

(+)-Tartaric acid (0.5 eq) dissolved in hot ethanol.

Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C

for 24 hours. The less soluble diastereomeric salt (typically the (S)-amine-L-tartrate complex)

will crystallize.[1][2]

Filtration: Collect crystals via vacuum filtration.[1][2] Wash with cold ethanol.[1][2]

Liberation: Suspend the salt in water and basify with 2M NaOH to pH > 12. Extract the free

amine with Dichloromethane (DCM).[2]

Recycling: The mother liquor is enriched with the (R)-enantiomer.[1][2]

Visualization: Resolution Workflow
The following diagram outlines the logical flow for resolving the racemate.
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Caption: Workflow for the classical resolution of 2,2-Dimethylhexan-3-amine using

diastereomeric crystallization.

Part 4: Analytical Characterization
Validating the enantiomeric excess (ee) is critical.[2] Standard C18 columns cannot separate

these enantiomers.[1][2]
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Chiral HPLC Method[2][5]
Column: Daicel Chiralpak IA or AD-H (Amylose-based stationary phases are preferred for

hindered amines).[1][2]

Mobile Phase: Hexane : Isopropanol : Diethylamine (98 : 2 : 0.1).[1][2]

Flow Rate: 0.5 mL/min.

Detection: UV at 210 nm (low absorption due to lack of chromophore) or Refractive Index

(RI) detector.[1][2]

Note: The tert-butyl group provides significant steric discrimination, usually resulting in high

resolution factors (

) on amylose columns.[1][2]

Derivatization for GC Analysis (Mosher's Method)
If HPLC detection is difficult due to weak UV absorption, derivatization with Mosher's Acid

Chloride is the gold standard.[2]

Reaction: Mix amine (10 mg) with (R)-(-)-

-methoxy-

-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) in Pyridine.

Analysis: Analyze the resulting diastereomeric amides via GC-MS or

H-NMR.

NMR Shift: The tert-butyl protons will show distinct chemical shifts for the (R,R) and (R,S)

diastereomers due to the anisotropic effect of the phenyl ring in the Mosher auxiliary.[2]

Part 5: Quantitative Data Summary
The following table summarizes the estimated and theoretical physical properties based on

structural analogs (e.g., 1,3-dimethylamylamine) and group contribution methods.
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Property Value / Description Note

CAS Number 15196543 Parent amine

Molecular Weight 129.25 g/mol

Boiling Point ~145 - 155 °C Estimated (760 mmHg)

pKa ~10.5
Typical for hindered aliphatic

amines

Solubility
Soluble in Ethanol, DCM,

Et2O; Low in Water

Hydrophobic t-butyl group

dominates

Density ~0.78 g/mL at 25°C

Appearance Colorless Liquid Amine odor
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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2,2-Dimethylhexan-3-amine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2838721#chiral-properties-of-2-2-dimethylhexan-3-
amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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